molecular formula C16H17N3O2 B5434629 4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide

4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5434629
M. Wt: 283.32 g/mol
InChI Key: MSTFUFBNUZINCF-UHFFFAOYSA-N
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Description

“4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide” is a chemical compound with the molecular formula C16H17N3O2 . It is a derivative of benzamide, which is a class of compounds widely used in the pharmaceutical, paper, and plastic industries .


Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a dimethylphenylamino group attached to the carbonyl carbon . The presence of the amide group (C=O-NH2) and the dimethylphenylamino group contributes to the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation . The pH for reactions which form imine compounds must be carefully controlled .


Physical And Chemical Properties Analysis

Benzamides, including “this compound”, generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Future Directions

The future research directions could include exploring the potential biological activities of “4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide” and its derivatives, optimizing the synthesis process, and investigating its mechanism of action in more detail. Further studies could also focus on the development of environmentally friendly and efficient methods for the synthesis of benzamide derivatives .

properties

IUPAC Name

4-[(3,4-dimethylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-3-6-14(9-11(10)2)19-16(21)18-13-7-4-12(5-8-13)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTFUFBNUZINCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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